molecular formula C10H7BrN2 B169519 6-Bromo-2,3'-bipyridine CAS No. 106047-28-3

6-Bromo-2,3'-bipyridine

Cat. No. B169519
M. Wt: 235.08 g/mol
InChI Key: LKCXTRCHSSUWJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2,3’-bipyridine is a chemical compound with the CAS Number: 106047-28-3 . It has a molecular weight of 235.08 and its molecular formula is C10H7BrN2 .


Molecular Structure Analysis

The molecular structure of 6-Bromo-2,3’-bipyridine consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole . The InChI code for this compound is 1S/C10H7BrN2/c11-10-5-1-4-9(13-10)8-3-2-6-12-7-8/h1-7H .


Physical And Chemical Properties Analysis

6-Bromo-2,3’-bipyridine is a solid at room temperature . The storage temperature for this compound is between 2-8°C in an inert atmosphere .

Scientific Research Applications

Synthesis of Valuable Substances

  • Scientific Field : Organic Chemistry
  • Summary of Application : Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
  • Methods of Application : Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst . Because bipyridine compounds strongly coordinate with metal centers, a decrease in catalytic activity and yield is often observed in the reaction system .
  • Results or Outcomes : This application provides insights into advances over the last 30 years in bipyridine synthesis using metal complexes under both homogeneous and heterogeneous conditions .

Preparation of Nitrogen Containing Heterocyclic Compounds

  • Scientific Field : Organic Chemistry
  • Summary of Application : 6-Bromo-2-picoline, a halogenated pyridine derivative similar to 6-Bromo-2,3’-bipyridine, is used as a building block in the preparation of nitrogen containing heterocyclic compounds .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The outcomes of this application were not detailed in the source .

Ligands in Transition-Metal Catalysis

  • Scientific Field : Inorganic Chemistry
  • Summary of Application : Bipyridines and their derivatives are extensively used as fundamental components in various applications, including as ligands in transition-metal catalysis .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The outcomes of this application were not detailed in the source .

Photosensitizers

  • Scientific Field : Photochemistry
  • Summary of Application : Bipyridines and their derivatives are used as photosensitizers .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The outcomes of this application were not detailed in the source .

Viologens

  • Scientific Field : Organic Chemistry
  • Summary of Application : Bipyridines and their derivatives are used in the synthesis of viologens .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The outcomes of this application were not detailed in the source .

Supramolecular Structures

  • Scientific Field : Supramolecular Chemistry
  • Summary of Application : Bipyridines and their derivatives are used in the formation of supramolecular structures .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The outcomes of this application were not detailed in the source .

Safety And Hazards

The safety information for 6-Bromo-2,3’-bipyridine indicates that it may be harmful if swallowed (H302) and it may cause eye irritation (H319) . Precautionary measures include wearing protective gloves and eye protection, and washing thoroughly after handling .

properties

IUPAC Name

2-bromo-6-pyridin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-10-5-1-4-9(13-10)8-3-2-6-12-7-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCXTRCHSSUWJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20543424
Record name 6-Bromo-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,3'-bipyridine

CAS RN

106047-28-3
Record name 6-Bromo-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under nitrogen atmosphere, 6.32 g of 3-bromopyridine was dissolved in 400 ml of dehydrated toluene. The solution was cooled at −78° C. and 17 ml of 2.6M normal-butyllithium was dropped. After 0.5 hours, 12.6 g of zinc chloride tetramethylethylenediamine, and 200 ml of dehydrated THF were added. The solution was heated to room temperature, 10.63 g of 2,6-dibromopyridine and 0.6 g of Pd(PPh3)4 were added, and the solution was stirred for 24 hours. The reaction liquid was washed by an ammonium chloride aqueous solution, and the organic layer was concentrated in an evaporator. The concentrates were purified by column chromatography, and thus 4.2 g of 6-bromo-2,3′-bipyridine was obtained.
Quantity
6.32 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Quantity
10.63 g
Type
reactant
Reaction Step Three
Quantity
0.6 g
Type
catalyst
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
12.6 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

3-Tributylstannylpyridine (3.3 g, 9.0 mmol) was added to a degassed solution of 2,6-dibromopyridine (2.0 g, 8.3 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.48 g, 5 mol %) in dry tetrahydrofuran (30 ml), stirred under an atmosphere of nitrogen and heated to reflux for 48 h. After cooling to ambient temperature, solvent was removed in vacuo, the residue dissolved in dichloromethane and purified by chromatography on silica gel eluting with dichloromethane on a gradient of methanol (0-4%). Trituration with isohexane gave 6-bromo-2,3′-bipyridine (0.4 g) as a solid: δH (400 MHz, CDCl3) 7.42 (1H, dd, J 8 and 8), 7.49 (1H, d, J 7), 7.65 (1H, dd, J 7 and 7), 7.73 (1H, d, J 7), 8.35 (1H, m), 8.68 (1H, m), 9.16 (1H, s); m/z (ES+) 235/236 (M++H).
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.48 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2,3'-bipyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-2,3'-bipyridine
Reactant of Route 3
Reactant of Route 3
6-Bromo-2,3'-bipyridine
Reactant of Route 4
Reactant of Route 4
6-Bromo-2,3'-bipyridine
Reactant of Route 5
Reactant of Route 5
6-Bromo-2,3'-bipyridine
Reactant of Route 6
Reactant of Route 6
6-Bromo-2,3'-bipyridine

Citations

For This Compound
3
Citations
G Burzicki, AS Voisin-Chiret… - …, 2010 - thieme-connect.com
An efficient, regioselective, and global route to prepare terpyridines is described. A predictable strategy was developed, which is based on iterative cross-coupling reactions between …
Number of citations: 16 www.thieme-connect.com
JA Zoltewicz, MP Cruskie Jr, CD Dill - Tetrahedron, 1996 - Elsevier
Isomeric quaterpyridines 1 and 2 were prepared. They formally represent the coupling of two 2,2′-bipyridine units at their 4′ and 5′ positions of the B ring to the 2″ position of the C …
Number of citations: 9 www.sciencedirect.com
A Paul - 2012 - doras.dcu.ie
Chapter 1 serves as a general introduction to the thesis, and describes how a combination of sunlight and photocatalysts may help elevate our energy crisis and climate change. This …
Number of citations: 3 doras.dcu.ie

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.